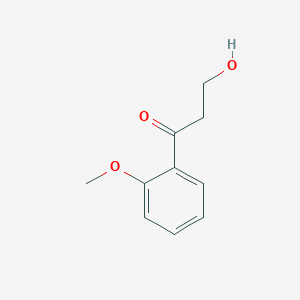![molecular formula C13H24O B12608100 [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol CAS No. 876873-64-2](/img/structure/B12608100.png)
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol is a bicyclic alcohol compound with a unique structure. It is characterized by a bicyclo[2.2.2]octane core, which is a common motif in organic chemistry due to its stability and rigidity. The presence of a methyl group and an isopropyl group further enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly efficient and yields good results when using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis method ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl and isopropyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its stability and rigidity make it an ideal candidate for drug design and development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a promising compound for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: Similar in structure but lacks the methyl and isopropyl groups.
Bicyclo[3.1.0]hexanes: Possess a different bicyclic core but share some structural similarities.
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol: Another bicyclic alcohol with different functional groups.
Uniqueness
The uniqueness of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and an isopropyl group enhances its reactivity and makes it a versatile compound for various applications.
Properties
CAS No. |
876873-64-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(4-methyl-1-propan-2-yl-2-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
NHKWQEYXAHNEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(CC1)(CC2CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
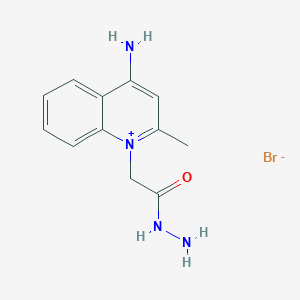
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)

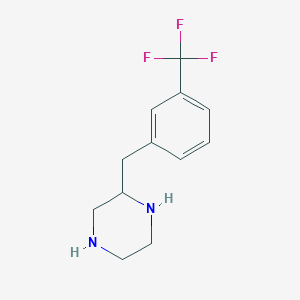

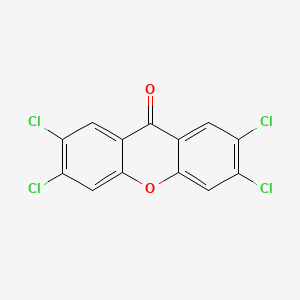
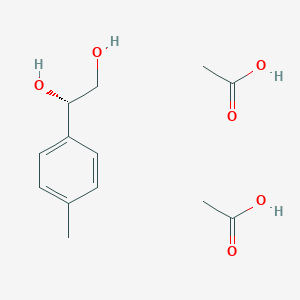
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
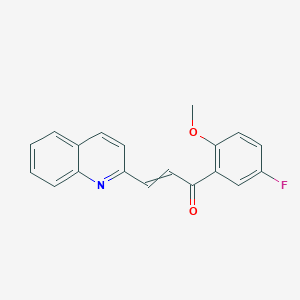
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
